MIPS521

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

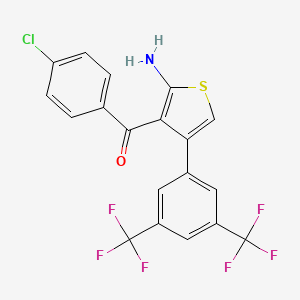

[2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF6NOS/c20-13-3-1-9(2-4-13)16(28)15-14(8-29-17(15)27)10-5-11(18(21,22)23)7-12(6-10)19(24,25)26/h1-8H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHJBJJHYFIUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF6NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MIPS521: A Technical Guide to a Novel Adenosine A1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS521 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). It represents a promising therapeutic candidate for non-opioid pain relief, particularly in neuropathic pain states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental protocols for the pivotal assays used to characterize this compound are provided to facilitate further research and development.

Introduction

The adenosine A1 receptor, a Gi/o protein-coupled receptor, is a well-established target for pain modulation. However, the development of orthosteric A1AR agonists has been hampered by on-target side effects such as bradycardia and sedation. Positive allosteric modulators offer a more nuanced therapeutic approach by enhancing the effect of the endogenous agonist, adenosine, specifically in tissues where adenosine levels are elevated, such as at sites of inflammation or injury. This compound has emerged as a significant proof-of-concept for this strategy, demonstrating efficacy in preclinical pain models with a favorable side-effect profile.

Mechanism of Action

This compound binds to a novel, extrahelical allosteric site on the A1AR, located at the interface of transmembrane helices 1, 6, and 7, which is exposed to the lipid/detergent interface. This binding stabilizes the active conformation of the receptor when bound to an orthosteric agonist like adenosine, thereby enhancing its signaling. Molecular dynamics simulations and cryo-electron microscopy have revealed that this compound stabilizes the adenosine-receptor-G protein complex. This positive cooperativity with endogenous adenosine leads to a potentiation of the A1AR-mediated downstream signaling cascade.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1AR by an agonist, potentiated by this compound, leads to the dissociation of the heterotrimeric G protein into Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors, ultimately leading to a reduction in neuronal excitability.

MIPS521: A Novel Non-Opioid Analgesic Targeting the Adenosine A₁ Receptor

An In-depth Technical Guide for Drug Development Professionals

Introduction: The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A₁ receptor (A₁R), represents a promising therapeutic candidate for the treatment of chronic, particularly neuropathic, pain. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of this compound, intended for researchers, scientists, and drug development professionals. This compound offers a unique, disease-context-specific approach to pain management by selectively enhancing the analgesic effects of endogenous adenosine in pathological states.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the adenosine A₁ receptor, a G protein-coupled receptor (GPCR) that preferentially couples to Gi/o proteins.[1] Unlike orthosteric A₁R agonists, which have been hampered by on-target adverse effects such as sedation, bradycardia, and hypotension, this compound exhibits a more favorable safety profile.[2][3][4] Its analgesic efficacy is derived from its ability to potentiate the signaling of endogenous adenosine, which is often elevated in tissues affected by neuropathic pain.[1]

Cryo-electron microscopy has revealed that this compound binds to a novel, extrahelical, lipid/detergent-facing allosteric pocket on the A₁R, involving transmembrane helices 1, 6, and 7. By binding to this site, this compound stabilizes the adenosine-receptor-G protein complex, thereby enhancing the analgesic signaling cascade.

Signaling Pathway

The binding of adenosine to the A₁R, potentiated by this compound, activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and decreased pain transmission.

References

- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]

structure of MIPS521 A1R complex

< An In-Depth Technical Guide to the Human Adenosine A1 Receptor (A1R)

Disclaimer: Initial searches for the "MIPS521 A1R complex" did not yield specific results in publicly available scientific literature. It is possible that "this compound" refers to a proprietary compound, an internal project name, or a novel, as-yet-unpublished discovery. However, a recent publication has shed light on the cryo-EM structure of the A1R in complex with its endogenous agonist adenosine and a positive allosteric modulator named this compound.[1] This guide will focus on the well-characterized human Adenosine A1 Receptor (A1R), a crucial G-protein coupled receptor (GPCR) and a significant drug target, now including the context of its interaction with this compound.

Executive Summary

The Adenosine A1 Receptor (A1R) is a class A G-protein coupled receptor integral to numerous physiological processes, particularly in the cardiovascular and central nervous systems.[2][3] It is activated by the endogenous nucleoside adenosine and is known for its cardioprotective and neuromodulatory effects.[3][4] The A1R primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This guide provides a comprehensive overview of the A1R's structure, signaling mechanisms, and the experimental protocols used for its characterization. It is intended for researchers and professionals in drug development seeking a detailed understanding of this important therapeutic target.

A1R Structure and Properties

The A1R is a monomeric glycoprotein with a molecular weight of approximately 35-36 kDa. Like all GPCRs, it possesses a characteristic structure of seven transmembrane (TM) helices connected by intracellular and extracellular loops. High-resolution structural data from cryo-electron microscopy (cryo-EM) and X-ray crystallography have been pivotal in understanding its function.

A cryo-EM structure of the human A1R in an active state, bound to its endogenous agonist adenosine and the heterotrimeric Gi2 protein, has been resolved at 3.6 Å. This structure reveals key conformational changes upon activation, including a significant outward movement of TM6 on the intracellular side to accommodate G-protein coupling. More recently, the cryo-EM structure of A1R in a complex with adenosine, the Gi2 protein, and the positive allosteric modulator this compound has also been determined.

Structural Comparison and Selectivity

Structural comparisons between the A1R and the closely related A2A receptor (A2AR) highlight the basis for ligand selectivity. Key differences are observed in the extracellular loops and the shape of the ligand-binding pocket, which in A1R features a secondary cavity that can accommodate various ligands. This structural nuance is critical for the design of A1R-selective drugs.

Table 1: Structural and Biophysical Properties of Human A1R

| Property | Value | Method | Reference |

| Molecular Weight | ~35-36 kDa | Biochemical Purification | |

| Total Structure Weight (Ado-A1R-Gi2 complex) | 130.7 kDa | Cryo-EM | |

| Resolution (Ado-A1R-Gi2 complex) | 3.60 Å | Cryo-EM | |

| PDB ID (Ado-A1R-Gi2 complex) | 6D9H | Cryo-EM | |

| PDB ID (this compound-Ado-A1R-Gi2 complex) | 7LD3 | Cryo-EM |

Signaling Pathways

Activation of the A1R by an agonist initiates a cascade of intracellular signaling events primarily through its coupling with pertussis toxin-sensitive G proteins of the Gi/o family. This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

Primary Signaling Cascade: cAMP Inhibition

The most prominent pathway involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase. This action reduces the conversion of ATP to the second messenger cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA) and altered phosphorylation of numerous downstream targets.

Gβγ-Mediated Pathways

The dissociated Gβγ subunit also plays a crucial signaling role by directly modulating ion channels and other enzymes:

-

Ion Channel Modulation: A1R activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. It also inhibits N-, P-, and Q-type voltage-gated calcium channels, reducing neurotransmitter release.

-

Phospholipase C (PLC) Activation: In some cellular contexts, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

Quantitative Ligand Binding Data

The affinity of various ligands for the A1R is a critical parameter in drug development. These values are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki).

Table 2: Binding Affinities (Ki) of Select Ligands for Human A1R

| Ligand | Type | Ki (nM) | Radioligand Used | Reference |

| Adenosine | Endogenous Agonist | ~300-700 | Various | |

| CPA (N6-Cyclopentyladenosine) | Selective Agonist | 0.8 - 2.3 | [3H]DPCPX / [3H]CCPA | |

| CCPA (2-Chloro-N6-cyclopentyladenosine) | Selective Agonist | ~1.8 | [3H]CCPA | |

| R-PIA (R-N6-Phenylisopropyladenosine) | Agonist | 3.6 | [3H]CPX | |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | ~10-20 | [3H]CCPA | |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Selective Antagonist | 0.5 - 1.6 | [3H]DPCPX / [3H]CPX | |

| XAC (Xanthine Amine Congener) | Antagonist | ~43 | [3H]DPCPX | |

| Caffeine | Non-selective Antagonist | ~20,000-50,000 | Various | General Knowledge |

Note: Ki values can vary based on experimental conditions, cell type, and radioligand used.

Experimental Protocols

Characterizing the A1R requires a suite of specialized biochemical and cellular assays. Below are detailed methodologies for two key experiments.

Protocol: Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand of known affinity from the receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for the A1R.

Materials:

-

Cell membranes from cells stably expressing human A1R (e.g., HEK-293 or CHO cells).

-

Radioligand: [3H]DPCPX (selective A1R antagonist) or [3H]CCPA (selective A1R agonist).

-

Unlabeled test compounds.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-selective ligand like NECA or a selective antagonist like DPCPX.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Whatman GF/B glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compound in Incubation Buffer.

-

Incubation: In a 96-well plate or microcentrifuge tubes, combine:

-

50 µL of cell membrane suspension (e.g., 4-20 µg protein).

-

25 µL of radioligand at a final concentration near its Kd (e.g., 0.5-2 nM [3H]DPCPX).

-

25 µL of unlabeled test compound, buffer (for total binding), or non-specific binding control.

-

-

Equilibration: Incubate the mixture for 60-90 minutes at room temperature (25°C) or 30°C to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B filters, followed by 3-5 quick washes with ice-cold Wash Buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay

This functional assay measures the ability of a test compound to modulate the intracellular concentration of cAMP, the second messenger downstream of A1R-Gαi signaling.

Objective: To determine the functional potency (EC50 or IC50) of a test compound at the A1R.

Materials:

-

Whole cells expressing human A1R (e.g., HEK-293 or CHO).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds (agonists or antagonists).

-

Commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assay like Promega's cAMP-Glo™).

Procedure:

-

Cell Plating: Plate A1R-expressing cells in a 96-well plate and grow to desired confluency.

-

Pre-treatment:

-

For antagonist testing: Pre-incubate cells with various concentrations of the antagonist for 15-30 minutes.

-

For agonist testing: Proceed directly to the stimulation step.

-

-

Stimulation: Add the test compound (agonist) and/or a known A1R agonist along with a fixed concentration of Forskolin (to stimulate a detectable level of cAMP production). Incubate for 15-30 minutes at 37°C. The A1R agonist should inhibit the Forskolin-stimulated cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP quantification assay following the kit's instructions. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer with a specific antibody.

-

Analysis:

-

For agonists: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 (concentration for 50% inhibition).

-

For antagonists: Plot the cAMP levels against the log concentration of the antagonist (in the presence of a fixed agonist concentration) to determine the IC50, from which the functional inhibition constant (Kb) can be calculated.

-

Conclusion

The Adenosine A1 Receptor remains a target of high interest for therapeutic intervention in a range of disorders. A thorough understanding of its structure, down to the atomic level, combined with a detailed knowledge of its complex signaling networks, is essential for the rational design of novel, selective, and effective modulators. The recent structural elucidation of the A1R in complex with the allosteric modulator this compound further opens new avenues for drug discovery. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of new chemical entities targeting this critical receptor.

References

- 1. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Allosteric Nexus: A Technical Guide to the MIPS521 Binding Site on the A1 Adenosine Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics and functional modulation of the A1 adenosine receptor (A1R) by MIPS521, a novel positive allosteric modulator (PAM). Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of this compound interaction, quantitative binding data, detailed experimental protocols, and the resultant signaling pathways.

Executive Summary

This compound is a positive allosteric modulator of the A1 adenosine receptor that has demonstrated analgesic efficacy in preclinical models of neuropathic pain.[1][2] It binds to a distinct, extrahelical allosteric site on the A1R, enhancing the affinity and/or efficacy of endogenous adenosine.[1][3] This mechanism of action offers the potential for tissue- and disease-specific therapeutic effects, mitigating the side effects associated with orthosteric A1R agonists. This guide will explore the key molecular interactions, quantitative pharmacology, and experimental methodologies crucial for understanding and advancing the therapeutic application of A1R PAMs like this compound.

The this compound Binding Site: A Unique Extrahelical Pocket

Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this compound binds to a shallow, lipid-exposed pocket on the A1R, located at the interface of transmembrane helices (TM) 1, 6, and 7.[1] This is a novel allosteric site, distinct from the orthosteric binding pocket where adenosine and other agonists bind.

The interaction between this compound and the A1R is characterized by a combination of hydrogen bonds and van der Waals interactions. Key residues involved in the binding of this compound include:

-

Hydrogen Bonds:

-

The 2-amino substituent of the thiophene ring of this compound forms hydrogen bonds with the side chain of S2466.47 and the backbone of L2767.41 .

-

-

Van der Waals Interactions:

-

The 4-chlorophenyl group and the core thiophene ring of this compound engage in van der Waals contacts with a shallow pocket formed by residues from TM1, TM6, and TM7, including L181.41 , I191.42 , V221.45 , L2426.43 , L2456.46 , F2757.40 , and M2837.48 .

-

The identification of this binding site has been corroborated by site-directed mutagenesis studies, where mutation of these key residues resulted in a significant reduction in this compound affinity and/or cooperativity. For instance, the S2466.47A mutation led to a significant decrease in both the affinity and cooperativity of this compound.

Quantitative Pharmacology of this compound

The binding affinity and functional potentiation of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Cell Line | Reference |

| pKb | 4.95 ± 0.40 | Functional (cAMP) | CHO | |

| Kb | 11 µM | Functional (cAMP) | CHO | |

| log αβ | 1.81 ± 0.53 | Functional (cAMP) | CHO | |

| log τB | 0.96 ± 0.34 | Functional (cAMP) | CHO |

Table 1: this compound Affinity and Cooperativity at the Human A1R. pKb represents the negative logarithm of the binding affinity constant. Kb is the binding affinity constant. log αβ represents the cooperativity between this compound and the endogenous agonist adenosine. log τB is a measure of the direct allosteric agonist activity.

| Mutant | Effect on this compound Affinity (pKb) | Effect on this compound Cooperativity (log α) | Reference |

| S2466.47A | Decreased | Decreased | |

| F2757.40V | Decreased | Not specified | |

| L2767.41A | Decreased | Not specified | |

| L2426.43A/L2456.46A | No effect | Decreased |

Table 2: Effects of Site-Directed Mutagenesis on this compound Binding and Function. This table highlights the impact of mutations in the allosteric binding pocket on the affinity and cooperativity of this compound.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands.

Objective: To quantify the binding of this compound to the A1R and its cooperativity with orthosteric agonists.

Methodology:

-

Cell Culture: FlpIN-CHO cells stably expressing the wild-type or mutant human A1R are cultured to approximately 90% confluence.

-

Assay Setup: Whole-cell [3H]DPCPX (a radiolabeled A1R antagonist) binding assays are performed in 96-well plates.

-

Competition Binding: To determine the affinity of the orthosteric agonist NECA, competition binding assays are performed with increasing concentrations of NECA against a fixed concentration of [3H]DPCPX.

-

Allosteric Modulation: To assess the effect of this compound, the competition binding experiment is repeated in the presence of a fixed concentration of this compound.

-

Incubation: Plates are incubated to allow the binding to reach equilibrium.

-

Washing and Harvesting: Unbound radioligand is removed by washing, and the cells are harvested.

-

Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: Data are fitted to an allosteric ternary complex model to determine the pKB (affinity) of this compound and the cooperativity factor (α) between this compound and the orthosteric ligand.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues critical for this compound binding.

Objective: To validate the this compound binding site identified by structural methods.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce specific alanine mutations into the cDNA of the human A1R at the putative binding site residues.

-

PCR Amplification: The mutant A1R cDNA is generated by PCR using the mutagenic primers and a high-fidelity DNA polymerase.

-

Template Removal: The parental (wild-type) DNA template is digested using the DpnI enzyme.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Stable Cell Line Generation: The verified mutant A1R construct is then used to generate stable FlpIN-CHO cell lines.

-

Functional Characterization: The mutant receptors are then characterized using radioligand binding and functional assays as described above to assess the impact of the mutation on this compound binding and function.

cAMP Functional Assays

These assays measure the functional consequence of this compound binding on A1R signaling. The A1R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency and efficacy of this compound as a PAM.

Methodology:

-

Cell Culture: CHO-K1 or FlpIN-CHO cells stably expressing the human A1R are seeded in 96-well plates.

-

Forskolin Stimulation: Intracellular cAMP levels are stimulated using forskolin (e.g., 3 µM).

-

Agonist and PAM Treatment: Cells are treated with increasing concentrations of an orthosteric agonist (e.g., adenosine or NECA) in the absence or presence of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for receptor signaling.

-

Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is measured using a suitable detection kit, such as the LANCE ultra cAMP detection kit.

-

Data Analysis: The concentration-response curves are analyzed to determine the EC50 (potency) and maximal response (efficacy) of the orthosteric agonist in the absence and presence of this compound. An operational model of allosterism can be used to quantify the affinity (pKB) and cooperativity (log αβ) of this compound.

Signaling Pathways and Logical Relationships

The binding of this compound to its allosteric site on the A1R modulates the receptor's response to orthosteric agonists, primarily through the Gi/o signaling pathway.

Caption: A1R signaling pathway modulated by this compound.

The following diagram illustrates the experimental workflow for characterizing this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of selective A1R modulators. Its unique binding to an extrahelical allosteric site provides a mechanism for fine-tuning receptor activity in a manner dependent on the local concentration of the endogenous agonist, adenosine. The detailed understanding of its binding site, quantitative pharmacology, and the experimental methodologies outlined in this guide provide a solid foundation for the future design and development of next-generation allosteric modulators targeting the A1 adenosine receptor for the treatment of neuropathic pain and other conditions.

References

MIPS521 and G Protein-Coupled Receptor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MIPS521, a novel positive allosteric modulator (PAM) of the Adenosine A1 receptor (A1AR), a Class A G protein-coupled receptor (GPCR). This compound has demonstrated significant potential as a non-opioid analgesic by modulating the dynamics of the A1AR. This document details the mechanism of action of this compound, its interaction with the A1AR, and its influence on G protein signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and GPCR Allosteric Modulation

G protein-coupled receptors are the largest family of membrane receptors and are crucial drug targets. Allosteric modulators offer a sophisticated approach to regulating GPCR activity with potentially higher specificity and fewer side effects compared to traditional orthosteric ligands. Positive allosteric modulators (PAMs) bind to a site topographically distinct from the endogenous ligand binding site and enhance the affinity and/or efficacy of the orthosteric agonist.[1]

This compound, chemically known as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a PAM of the A1AR.[2] It has been shown to exert analgesic effects by potentiating the signaling of endogenous adenosine, particularly in pathological states where adenosine levels are elevated.[2][3] This targeted modulation makes this compound a promising candidate for the treatment of conditions like neuropathic pain without the adverse effects associated with orthosteric A1AR agonists.[2]

Mechanism of Action of this compound

The mechanism of this compound involves a novel mode of allosteric modulation that directly impacts the dynamics of the GPCR-G protein complex.

Binding to a Novel Extrahelical Allosteric Site

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously unidentified allosteric pocket on the A1AR. This binding site is located on the extracellular face of the receptor, at the interface of transmembrane (TM) helices 1, 6, and 7, and is exposed to the lipid/detergent environment. This extrahelical binding position is distinct from the orthosteric binding site for adenosine and represents a new target for allosteric drug design.

Stabilization of the GPCR-G Protein Complex

The primary mechanism by which this compound enhances A1AR signaling is through the stabilization of the adenosine-A1AR-G protein ternary complex. Molecular dynamics simulations and ligand kinetic binding experiments support that this compound's binding retards the dissociation of the G protein from the receptor. This stabilization leads to a more profound and sustained G protein activation in the presence of an orthosteric agonist like adenosine.

Signaling Pathway

This compound potentiates the canonical A1AR signaling pathway, which is primarily mediated by the Gi/o family of G proteins. Activation of the A1AR by an agonist, enhanced by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound has been shown to improve the ability of A1AR agonists to promote ERK1/2 phosphorylation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various experimental assays.

Table 1: this compound Binding Affinity and Potency

| Parameter | Value | Cell Line | Assay | Reference |

| pKB | 4.95 | CHO cells expressing human A1AR | Radioligand Interaction Binding Assay | |

| KB | 11 µM | CHO cells expressing human A1AR | Radioligand Interaction Binding Assay | |

| pEC50 (for reducing eEPSCs) | 6.9 | Rat spinal cord from nerve-injured rats | Electrophysiology | |

| Allosteric Agonism | ~80% of NECA maximal response (at 30 µM) | Human A1R-FlpINCHO cells | cAMP Accumulation Assay |

Table 2: this compound Cooperativity with Orthosteric Agonists

| Orthosteric Agonist | logαI | Cell Line | Assay | Reference |

| NECA | 2.09 ± 0.22 | Human A1R-FlpINCHO cells | [3H]DPCPX Competition Binding |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Inhibition of cAMP Accumulation Assay

This assay measures the ability of this compound to potentiate agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

Flp-In CHO cells stably expressing the human A1AR.

-

Dulbecco's Modified Eagle Medium (DMEM) with 20 mM HEPES, 5% fetal bovine serum (FBS), and 500 µg/mL hygromycin B.

-

Forskolin.

-

Adenosine (ADO) or other orthosteric agonists.

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Protocol:

-

Culture A1AR-expressing CHO cells to 90% confluence.

-

Seed cells into a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.3-30 µM) for 10 minutes.

-

Add varying concentrations of the orthosteric agonist (e.g., adenosine).

-

Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 3 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data are typically expressed as a percentage of the inhibition of forskolin-stimulated cAMP levels.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands.

4.2.1. [3H]DPCPX Competition Binding Assay

This assay measures how this compound affects the binding of a radiolabeled antagonist ([3H]DPCPX) in the presence of an orthosteric agonist.

Materials:

-

Membranes from cells expressing A1AR.

-

[3H]DPCPX (radiolabeled antagonist).

-

NECA (non-selective orthosteric agonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare reaction tubes containing cell membranes, a fixed concentration of [3H]DPCPX, and varying concentrations of NECA.

-

Add a fixed concentration of this compound or vehicle to the respective tubes.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the pKB and cooperativity (logα) of this compound.

ERK1/2 Phosphorylation Assay

This assay assesses the potentiation of agonist-induced ERK1/2 phosphorylation by this compound.

Materials:

-

Cells expressing A1AR.

-

Serum-free medium.

-

Orthosteric agonist (e.g., R-PIA).

-

This compound.

-

Lysis buffer.

-

Antibodies against total ERK1/2 and phosphorylated ERK1/2.

-

Western blotting or ELISA reagents.

Protocol:

-

Starve cells in serum-free medium for several hours.

-

Pre-treat cells with this compound (e.g., 3-10 µM) for a specified time.

-

Stimulate with the orthosteric agonist for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the levels of total and phosphorylated ERK1/2 using Western blotting or a specific ELISA kit.

-

Quantify the results to determine the fold-increase in ERK1/2 phosphorylation.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology. Its unique mechanism of action, involving binding to a novel extrahelical allosteric site and stabilizing the active receptor-G protein complex, provides a new paradigm for the development of selective and effective therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on allosteric modulation of GPCRs, particularly the A1 adenosine receptor. Further investigation into this compound and similar compounds holds the promise of delivering novel non-opioid analgesics and other targeted therapies.

References

Unraveling the Allosteric Modulation of the A1 Adenosine Receptor by MIPS521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound represents a promising, non-opioid analgesic agent by selectively enhancing the effects of endogenous adenosine in pathological states like neuropathic pain.[1][2][3][4] This document details the molecular mechanisms, quantitative pharmacology, and key experimental protocols underpinning the understanding of this compound's action.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the A1R, a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, adenosine. This mechanism of action is particularly advantageous as it is context-specific, primarily modulating receptor activity in environments with elevated adenosine levels, such as those found in neuropathic pain states.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel, extrahelical, lipid-facing allosteric pocket. This binding site is located at the interface of transmembrane helices 1, 6, and 7. Molecular dynamics simulations and kinetic binding experiments suggest that this compound stabilizes the adenosine-A1R-G protein complex, thereby prolonging and enhancing the downstream signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Affinity and Cooperativity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| pKB | 4.95 ± 0.40 | CHO | Inhibition of cAMP | |

| KB | 11 µM | CHO | Inhibition of cAMP | |

| Log αβ (Cooperativity with Adenosine) | 1.81 ± 0.53 | CHO | Inhibition of cAMP | |

| αβ | 64.6 | CHO | Inhibition of cAMP | |

| Log τB (Signaling Efficacy) | 0.96 ± 0.34 | CHO | Inhibition of cAMP | |

| τB | 9.12 | CHO | Inhibition of cAMP |

Table 2: In Vivo Analgesic Efficacy of this compound in a Rat Model of Neuropathic Pain

| Administration Route | Dose | Effect | Model | Reference |

| Intrathecal | 1-30 µg in 10 µL | Reverses mechanical hyperalgesia | Nerve-injured rats | |

| Intrathecal | 10 µg in 10 µL | Significantly reduces spontaneous pain | Conditioned place preference model |

Table 3: Effect of this compound on Synaptic Transmission in Spinal Cord Slices from Nerve-Injured Rats

| Parameter | Value | Effect | Reference | |---|---|---| | pEC50 | 6.9 | Reduction of evoked excitatory postsynaptic currents (eEPSCs) | |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of this compound.

Inhibition of cAMP Assay

This assay is crucial for quantifying the functional consequences of this compound binding on A1R signaling.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (0.3-30 µM) for 10 minutes.

-

Co-incubation: An orthosteric agonist, such as adenosine, is added in the continued presence of this compound for 30 minutes.

-

Forskolin Stimulation: To stimulate cAMP production, 3 µM of forskolin is added to the wells.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE cAMP detection kit).

-

Data Analysis: The concentration-dependent potentiation of adenosine signaling by this compound is determined by analyzing the inhibition of forskolin-stimulated cAMP accumulation.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for the A1R and its effect on the binding of other ligands.

Protocol for [3H]DPCPX Dissociation Kinetics:

-

Membrane Preparation: Membranes from cells expressing A1R are prepared.

-

Radioligand Incubation: Membranes are incubated with the A1R antagonist radioligand [3H]DPCPX.

-

Dissociation Induction: Dissociation of [3H]DPCPX is initiated by the addition of an excess of a non-radiolabeled antagonist (e.g., 1 µM SLV320).

-

This compound and G-protein Addition: The effect of this compound is assessed in the presence and absence of a G protein (Gi).

-

Sampling and Measurement: At various time points, samples are taken, and the amount of bound radioligand is measured by liquid scintillation counting.

-

Data Analysis: Dissociation rates are calculated to determine the influence of this compound on the stability of the receptor-ligand complex.

In Vivo Neuropathic Pain Model

These experiments assess the analgesic effects of this compound in a relevant disease model.

Protocol:

-

Animal Model: Neuropathic pain is induced in rats, for example, through partial nerve ligation (PNL).

-

Intrathecal Catheter Implantation: A catheter is surgically implanted to allow for direct administration of substances to the spinal cord.

-

Drug Administration: this compound (1-30 µg in 10 µL) or vehicle is administered via the intrathecal catheter.

-

Behavioral Assessment:

-

Mechanical Hyperalgesia: Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured.

-

Spontaneous Pain: A conditioned place preference (CPP) test is used to assess the aversive quality of ongoing pain.

-

-

Data Analysis: The effects of this compound on pain behaviors are compared to a vehicle control group.

Conclusion

This compound stands out as a significant advancement in the pursuit of non-opioid analgesics. Its allosteric mechanism, which leverages the local, disease-driven increases in endogenous adenosine, offers a pathway to targeted pain relief with potentially fewer side effects than traditional orthosteric agonists. The detailed structural and functional characterization of this compound not only provides a strong foundation for its further development but also serves as a blueprint for the structure-based design of next-generation allosteric modulators for GPCRs.

References

- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]

- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

MIPS521: A Molecular Stabilizer of the GPCR-G Protein Complex for Therapeutic Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent a vast and crucial family of cell surface receptors, integral to a multitude of physiological processes and a primary focus for therapeutic intervention. The dynamic interaction between GPCRs and their cognate G proteins is a critical juncture in signal transduction. The stability of this interaction dictates the efficacy and duration of cellular signaling. Recently, the novel small molecule MIPS521 has emerged as a significant tool in the study and modulation of GPCR signaling. This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a GPCR with therapeutic potential in conditions such as neuropathic pain.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in stabilizing the GPCR-G protein complex, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound and GPCR-G Protein Complex Stabilization

The adenosine A1 receptor (A1R) is a class A GPCR that primarily couples to inhibitory G proteins (Gi/o). Its activation by the endogenous agonist adenosine leads to a reduction in cyclic adenosine monophosphate (cAMP) levels and the modulation of ion channel activity. While A1R agonists have shown promise as analgesics, their clinical development has been hampered by on-target side effects.[1][2]

This compound, chemically known as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], offers a novel therapeutic strategy by acting as a PAM. Instead of directly activating the receptor, this compound enhances the effect of the endogenous agonist, adenosine. This is particularly relevant in pathological states like neuropathic pain, where localized increases in adenosine concentration occur. The primary mechanism by which this compound exerts its effect is through the stabilization of the A1R-G protein ternary complex, thereby prolonging the active signaling state.

Mechanism of Action: An Allosteric Approach to Stabilization

Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the mechanism of action of this compound. These studies revealed a novel, extrahelical, and lipid/detergent-facing allosteric binding pocket on the A1R. This binding site is located at the interface of transmembrane helices (TMs) 1, 6, and 7.

The binding of this compound to this allosteric site induces subtle conformational changes in the receptor that, in the presence of the endogenous agonist adenosine, lead to a more stable and prolonged interaction with the Gi protein. Molecular dynamics simulations have further supported this mechanism, demonstrating that this compound stabilizes the dynamics of the GPCR-G protein ternary complex. This stabilization enhances the potency and signaling of adenosine, particularly in disease states where endogenous adenosine levels are elevated.

The specific amino acid residues forming the this compound binding pocket have been identified as Leucine (L) 18, Isoleucine (I) 19, and Valine (V) 22 in TM1; L242, L245, and Serine (S) 246 in TM6; and Phenylalanine (F) 275, L276, and Methionine (M) 283 in TM7. The interaction is characterized by hydrogen bonds between the 2-amino group of this compound's thiophene ring and the side chain of S246 and the backbone of L276.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the adenosine A1 receptor.

| Parameter | Value | Assay | Reference |

| pKB | 4.95 ± 0.40 | Inhibition of cAMP Assay | |

| KB | 11 µM | Inhibition of cAMP Assay | |

| Logαβ (Cooperativity) | 1.81 ± 0.53 | Inhibition of cAMP Assay | |

| LogτB (Allosteric Agonism) | 0.96 ± 0.34 | Inhibition of cAMP Assay | |

| pEC50 | 6.9 | Reduction of eEPSCs | |

| pKB | 5.18 ± 0.21 | [3H]DPCPX Radioligand Interaction | |

| logα (Cooperativity) | 2.09 ± 0.22 | [3H]DPCPX Radioligand Interaction |

Detailed Experimental Protocols

Inhibition of cAMP Accumulation Assay

This assay is used to determine the functional consequences of this compound binding on A1R-mediated inhibition of adenylyl cyclase.

Cell Culture and Preparation:

-

Flp-In CHO cells stably expressing the human A1R are cultured in DMEM supplemented with 20 mM HEPES, 5% FBS, and 500 µg/mL hygromycin B at 37°C in a humidified 5% CO2 incubator.

-

Cells are seeded into 384-well plates and grown to approximately 90% confluency.

Assay Procedure:

-

The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

A fixed concentration of forskolin (e.g., 3 µM) is added to stimulate cAMP production, along with varying concentrations of adenosine.

-

The plates are incubated for a further 30 minutes at 37°C.

-

The reaction is terminated by cell lysis, and intracellular cAMP levels are measured using a suitable detection kit, such as HTRF or AlphaScreen.

Data Analysis:

-

The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of adenosine in the presence and absence of this compound.

-

Data are fitted to a three-parameter logistic equation to determine pEC50 values for adenosine.

-

The data can also be fitted to an operational model of allosterism to derive parameters such as pKB, Logαβ, and LogτB for this compound.

Radioligand Binding Assay

This assay is used to quantify the affinity of this compound for the A1R and its effect on the binding of other ligands.

Membrane Preparation:

-

Cells expressing the A1R are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are fitted to a one-site competition binding equation to determine the IC50 value for this compound.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM)

This technique is used to determine the high-resolution structure of the A1R-Gi2 complex bound to adenosine and this compound.

Complex Formation and Purification:

-

The A1R and the Gi2 heterotrimer are separately expressed and purified.

-

The purified components are mixed in the presence of saturating concentrations of adenosine and this compound to form the ternary complex.

-

The complex is purified using affinity chromatography and size-exclusion chromatography.

Grid Preparation and Data Collection:

-

A small aliquot of the purified complex is applied to a cryo-EM grid, which is then plunge-frozen in liquid ethane.

-

The frozen grids are loaded into a transmission electron microscope for data collection.

-

A large number of images (micrographs) are collected automatically.

Image Processing and Structure Determination:

-

The collected micrographs are processed to correct for motion and to pick individual particle images.

-

The particle images are classified into different 2D classes and then used to reconstruct a 3D model of the complex.

-

The 3D model is refined to a high resolution, allowing for the building of an atomic model of the protein-ligand complex.

Gaussian Accelerated Molecular Dynamics (GaMD) Simulations

GaMD simulations are employed to investigate the dynamic effects of this compound on the A1R-G protein complex.

System Setup:

-

The cryo-EM structure of the A1R-Gi2 complex with and without this compound is used as the starting point.

-

The complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a water box with ions to neutralize the system.

-

Force field parameters for the protein, lipids, water, and ligands are assigned.

Simulation Protocol:

-

The system undergoes energy minimization and equilibration using conventional molecular dynamics (cMD).

-

A boost potential is then applied to the system's potential energy surface to accelerate the conformational sampling (GaMD).

-

Multiple independent GaMD simulations are run for an extended period (e.g., hundreds of nanoseconds) to observe the dynamics of the complex.

Data Analysis:

-

The trajectories from the simulations are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and distances between key residues.

-

These analyses reveal the effects of this compound on the stability and conformational dynamics of the receptor and the G protein.

Mandatory Visualizations

A1R Signaling Pathway with this compound Modulation

Caption: A1R signaling pathway modulated by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's effects.

This compound Allosteric Binding Site on the A1 Receptor

References

MIPS521: A Novel Analgesic Agent - A Preclinical Data Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MIPS521, a novel, non-opioid analgesic agent. This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) and has shown significant promise in preclinical models of neuropathic pain. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound enhances the analgesic effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1] It binds to a novel allosteric site on the A1R, distinct from the orthosteric site where adenosine binds.[1][2] This positive allosteric modulation stabilizes the active conformation of the A1R in complex with its cognate G-protein (Gi/o), thereby potentiating downstream signaling that leads to analgesia.[1][3]

Signaling Pathway

The binding of adenosine to the A1R, potentiated by this compound, activates the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1R activation modulates other signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Description | Cell Line | Reference |

| A1R Allosteric Affinity (pKB) | 4.95 | Radioligand binding assay | CHO-hA1R | |

| A1R Allosteric Affinity (KB) | 11 µM | Radioligand binding assay | CHO-hA1R | |

| Potentiation of Adenosine (cAMP) | Concentration-dependent | Inhibition of 3 µM forskolin-mediated cAMP accumulation | CHO-hA1R | |

| Potentiation of R-PIA (ERK1/2) | Effective at 3-10 µM | Promotion of A1R-mediated ERK1/2 phosphorylation | CHO-hA1R | |

| Reduction of eEPSCs (pEC50) | 6.9 | Reduction of evoked excitatory postsynaptic currents in spinal cord slices | Rat Spinal Cord |

Table 2: In Vivo Analgesic Efficacy of this compound

| Animal Model | Assay | Administration | Effective Dose | Effect | Reference |

| Spinal Nerve Ligation (Rat) | Mechanical Hyperalgesia (von Frey) | Intrathecal | 1-30 µg | Reversal of mechanical hyperalgesia | |

| Spinal Nerve Ligation (Rat) | Spontaneous Pain (CPP) | Intrathecal | 10 µg | Significant reduction in spontaneous pain |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Assays

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-hA1R).

-

Protocol:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-treated with varying concentrations of this compound (0.3-30 µM) for 10 minutes.

-

Adenylyl cyclase is then stimulated with 3 µM forskolin, and the cells are co-treated with adenosine and this compound for 30 minutes.

-

The reaction is stopped, and intracellular cAMP levels are measured using a competitive binding assay (e.g., LANCE cAMP detection kit).

-

Data are expressed as a percentage of the inhibition of forskolin-mediated cAMP accumulation.

-

-

Cell Line: CHO-hA1R cells.

-

Protocol:

-

Cells are cultured in serum-free media for several hours to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with the A1R agonist R-PIA in the presence or absence of this compound (3-10 µM).

-

Following stimulation, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection, and bands are visualized using chemiluminescence.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified to determine the effect of this compound.

-

In Vivo Assays

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Under anesthesia, the L5 and L6 spinal nerves are isolated and tightly ligated with silk suture, while the L4 nerve is left intact.

-

This procedure induces a state of chronic neuropathic pain, characterized by mechanical hyperalgesia in the ipsilateral hind paw.

-

-

Drug Administration: this compound (1-30 µg in 10 µL) is administered via intrathecal injection to target the spinal cord directly.

-

Apparatus: Rats are placed in individual chambers with a mesh floor allowing access to the plantar surface of their hind paws.

-

Protocol:

-

After habituation, calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the ipsilateral hind paw.

-

The "up-down" method is used to determine the 50% paw withdrawal threshold.

-

A positive response is defined as a brisk withdrawal of the paw.

-

Testing is conducted before and after intrathecal administration of this compound to assess the reversal of mechanical hyperalgesia.

-

-

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

-

Protocol:

-

Pre-conditioning (Habituation): For three days, rats are allowed to freely explore all three chambers to establish baseline preference. Animals showing a strong preference for one chamber are excluded.

-

Conditioning: Over subsequent days, rats receive a morning injection of vehicle and are confined to one chamber. Four hours later, they receive an injection of this compound (10 µg, intrathecal) and are confined to the opposite chamber. The chamber pairings are counterbalanced across animals.

-

Post-conditioning (Test): On the final day, rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes.

-

A significant increase in time spent in the drug-paired chamber indicates that the drug has alleviated an aversive state (i.e., spontaneous pain).

-

Conclusion

The preclinical data for this compound strongly support its development as a novel, non-opioid analgesic for neuropathic pain. Its unique mechanism as a positive allosteric modulator of the A1R allows it to selectively enhance endogenous pain-relieving pathways, particularly in disease states. The robust efficacy observed in well-validated animal models of neuropathic pain, coupled with a clear understanding of its molecular mechanism, makes this compound a compelling candidate for further clinical investigation.

References

MIPS521: A Proof-of-Concept for Allosteric Drug Design in Non-Opioid Analgesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for effective and safe non-opioid analgesics has led researchers to explore novel therapeutic strategies. One of the most promising avenues is the allosteric modulation of G protein-coupled receptors (GPCRs). MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), has emerged as a significant proof-of-concept in this domain.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism, the signaling pathways it affects, quantitative data from key experiments, and detailed experimental protocols.

Core Concept: Allosteric Modulation with this compound

This compound, chemically identified as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], functions as a PAM at the A1AR.[1][2] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site. This binding enhances the receptor's response to the endogenous agonist, adenosine.[3] This mechanism is particularly advantageous in pathological states like neuropathic pain, where localized increases in endogenous adenosine occur. By potentiating the effects of this naturally elevated adenosine, this compound offers a more targeted, disease-context-specific therapeutic action, potentially minimizing the off-target effects associated with systemic orthosteric agonists.

The structural basis for this compound's action was revealed through cryo-electron microscopy. It binds to a novel, extrahelical, lipid-facing allosteric pocket at the interface of transmembrane helices 1, 6, and 7 of the A1AR. Molecular dynamics simulations and kinetic binding experiments have further elucidated that this compound stabilizes the adenosine-receptor-G protein ternary complex, thereby enhancing the signaling cascade.

A1AR Signaling Pathway and this compound's Influence

The A1AR is a Gi/o-coupled GPCR. The canonical signaling pathway involves the inhibition of adenylyl cyclase upon agonist binding, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound enhances the ability of adenosine to trigger this cascade. Specifically, this compound has been shown to potentiate the A1AR-mediated inhibition of forskolin-stimulated cAMP production. Furthermore, it promotes the ability of A1AR agonists to mediate the phosphorylation of ERK1/2.

Recent studies have also suggested that this compound can influence G-protein subtype selectivity. For instance, in the presence of adenosine, this compound appears to favor A1R selectivity towards the Gob subtype, which is linked to its analgesic effects without causing neuronal membrane hyperpolarization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

| Parameter | Value | Assay/Condition | Reference |

| Allosteric Affinity (pKB) | 4.95 ± 0.40 | A1R-mediated inhibition of cAMP | |

| Allosteric Affinity (KB) | 11 µM | A1R-mediated inhibition of cAMP | |

| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | A1R-mediated inhibition of cAMP | |

| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | With Adenosine (ADO) in cAMP assay | |

| Positive Cooperativity (αβ) | 64.6 | With Adenosine (ADO) in cAMP assay | |

| Potentiation of ERK1/2 | Concentration-dependent | With R-PIA agonist (3-10 µM this compound) | |

| cAMP Inhibition | Concentration-dependent | Potentiation of ADO signaling (0.3-30 µM this compound) |

Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic Pain

| Administration | Dosage | Effect | Model | Reference |

| Intrathecal | 1-30 µg in 10 µL | Reverses mechanical hyperalgesia | Nerve-injured rats | |

| Intrathecal | 10 µg in 10 µL | Significantly reduces spontaneous pain | Conditioned place preference | |

| Intrathecal | 1-30 µg in 10 µL | Reduces evoked excitatory postsynaptic currents (eEPSCs) | Spinal cord from nerve-injured rats | |

| pEC50 for eEPSC reduction | 6.9 | Spinal cord from nerve-injured rats |

Table 3: Mutagenesis Studies on the this compound Allosteric Binding Site

| Mutation | Effect on this compound Affinity | Effect on Cooperativity | Reference |

| L2767.41A | Significantly decreased | Not specified | |

| L2426.43A | No effect | Significantly decreased | |

| L2456.46A | No effect | Significantly decreased |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

A. Inhibition of cAMP Assay

This assay quantifies the ability of this compound to potentiate A1AR-mediated inhibition of adenylyl cyclase.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and seeded into assay plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3-30 µM) for a short period (e.g., 10 minutes).

-

Stimulation: Adenosine (endogenous agonist) is added, and simultaneously, adenylyl cyclase is stimulated with forskolin (e.g., 3 µM) for a duration of 30 minutes.

-

Detection: The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., LANCE cAMP detection kit).

-

Data Analysis: The concentration-dependent potentiation of adenosine's inhibitory effect on forskolin-mediated cAMP production is calculated. Results are often expressed as a percentage of the inhibition of forskolin-mediated cAMP.

B. In Vivo Analgesic Efficacy Studies (Rat Model)

These protocols assess the pain-relieving effects of this compound in a preclinical model of neuropathic pain.

-

Animal Model: Neuropathic pain is induced in rats, typically through a surgical procedure like spinal nerve ligation.

-

Drug Administration: this compound is administered directly to the spinal cord via intrathecal injection (e.g., 1-30 µg in a 10 µL volume). A vehicle control (e.g., DMSO/saline) is used for comparison.

-

Behavioral Testing (Mechanical Hyperalgesia): Paw withdrawal thresholds in response to a mechanical stimulus (e.g., von Frey filaments) are measured before and after drug administration to assess the reversal of mechanical hyperalgesia.

-

Electrophysiology (eEPSCs): Spinal cord slices are prepared from nerve-injured and sham-operated rats. Whole-cell patch-clamp recordings are used to measure evoked excitatory postsynaptic currents (eEPSCs) in superficial dorsal horn neurons. The effect of different concentrations of this compound on the amplitude of these currents is recorded.

-

Data Analysis: Statistical analysis is performed to compare the effects of this compound with the vehicle control, determining its efficacy in reducing pain behaviors and nociceptive signaling.

C. Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique was pivotal in identifying the this compound binding site.

-

Complex Formation: The A1R-Gi2 complex is expressed and purified. High concentrations of both adenosine and this compound are maintained throughout the purification process to ensure the formation of the this compound-ADO-A1R-Gi2 complex.

-

Sample Preparation: The purified complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large number of particle projection images.

-

Image Processing: The particle images are processed using specialized software to perform tasks like particle picking, 2D classification, and 3D reconstruction.

-

Structure Determination: A high-resolution 3D density map of the complex is generated. This map allows for the confident building and refinement of an atomic model, revealing the precise binding pocket and interactions of this compound with the A1AR.

Conclusion

This compound stands as a landmark compound in the field of allosteric drug design. It provides compelling proof-of-concept that targeting extrahelical allosteric sites on GPCRs is a viable strategy for developing novel therapeutics. The detailed characterization of its binding site and mechanism of action offers a structural blueprint for the rational design of next-generation A1AR PAMs with improved drug-like properties. By selectively enhancing endogenous signaling in a disease-specific context, this compound exemplifies a sophisticated approach to achieving potent analgesia while minimizing the adverse effects that have hindered the development of orthosteric A1AR agonists, paving the way for safer, non-opioid pain therapies.

References

Cryo-EM Structure of the MIPS521-Bound Adenosine A1 Receptor: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cryo-electron microscopy (cryo-EM) structure of the human adenosine A1 receptor (A1R) in complex with its endogenous agonist, adenosine (ADO), the positive allosteric modulator (PAM) MIPS521, and the inhibitory G protein, Gi2. The elucidation of this structure offers critical insights into the mechanism of allosteric modulation and provides a blueprint for the structure-based design of novel, non-opioid analgesics.[1][2]

Core Quantitative Data

The following tables summarize the key pharmacological and structural data derived from the study of the this compound-ADO-A1R-Gi2 complex.

Table 1: this compound Pharmacological Parameters

| Parameter | Value | Description |

| Binding Affinity (KB) | 11 μM | The equilibrium dissociation constant for this compound binding to the A1R allosteric site.[2] |

| Binding Affinity (pKB) | 4.95 ± 0.40 | The negative logarithm of the KB value.[2] |

| Positive Cooperativity (αβ) | 64.6 | A measure of the extent to which this compound enhances the binding of the orthosteric agonist, adenosine.[2] |

| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | The logarithmic value of the cooperativity factor. |

| Signaling Efficacy (τB) | 9.12 | A measure of the intrinsic ability of this compound to elicit a receptor response (allosteric agonism). |

| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | The logarithmic value of the signaling efficacy. |

Table 2: Cryo-EM Data Collection, Reconstruction, and Model Refinement Statistics

| Parameter | Value |

| Microscope | Titan Krios |

| Voltage | 300 kV |

| Detector | Gatan K2 Summit (assumed) |

| Final Particle Count | 689,000 |

| Nominal Resolution | 3.2 Å |

| PDB ID | 7LD3 |

| EMDB ID | EMD-23280 |

Structural Insights: An Extrahelical Allosteric Pocket

The cryo-EM structure revealed a novel, previously unappreciated allosteric binding pocket located on the extracellular side of the receptor, at the interface with the lipid bilayer. This pocket is distinct from the orthosteric site where adenosine binds.

Key features of the this compound binding site:

-

Location: The pocket is formed by residues from transmembrane helices (TMs) 1, 6, and 7.

-

Environment: It is described as a shallow, lipid/detergent-facing pocket, consistent with the hydrophobic nature of this compound.

-

Interacting Residues: Key contacts are primarily weak van der Waals interactions. Hydrogen bonds are observed between the 2-amino group of this compound's thiophene ring and the side chain of S2466.47 and the backbone of L2767.41.

-

Mechanism of Action: Molecular dynamics simulations suggest that this compound binding stabilizes the active conformation of the receptor, thereby enhancing the affinity and efficacy of the endogenous agonist, adenosine. This stabilization of the ADO-receptor-G protein complex is the molecular basis for its analgesic effects.

Experimental Protocols

The following sections provide a detailed methodology for the expression, purification, and structure determination of the this compound-ADO-A1R-Gi2 complex, based on the protocols described in the primary literature.

Protein Construct Design

-

Adenosine A1 Receptor (A1R): A chimeric construct was generated to enhance expression and stability. The human A1R was fused with portions of the Muscarinic acetylcholine receptor M4. The final construct included an N-terminal hemagglutinin (HA) signal peptide and a FLAG tag, and a C-terminal 8xHis tag (HA-Flag-M4R-3C-A1R-3C-8xHis).

-

G Protein Heterotrimer:

-

Gαi2: Human Gαi2 was engineered with mutations to create a dominant-negative G protein (DNGi2), which stabilizes the receptor-G protein complex by preventing GTP binding and subsequent dissociation.

-

Gβ1 and Gγ2: Human Gβ1 and bovine Gγ2 subunits were used to form the Gβγ dimer.

-

Expression and Purification

-

Expression System: The A1R construct and the G protein subunits (Gαi2, Gβ1, Gγ2) were separately expressed in Trichoplusia ni insect cells using the baculovirus expression system.

-

Complex Formation and Solubilization:

-

Cell membranes containing the expressed A1R were mixed with purified Gi2 heterotrimer.

-

The A1R-Gi2 complex formation was initiated by the addition of 25 µM adenosine (ADO), 100 µM this compound, and the G protein-stabilizing enzyme apyrase (25 mU/mL).

-

The complex was incubated for 1.5 hours at room temperature.

-

The complex was solubilized from the membrane using a detergent mixture of lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS).

-

-

Affinity Chromatography:

-

The solubilized complex was immobilized on an anti-FLAG M2 affinity resin.

-

The resin was washed extensively with a buffer containing detergents and a reduced concentration of ADO (10 µM) and this compound (20 µM) to remove non-specifically bound proteins.

-

The complex was eluted from the resin using a buffer containing FLAG peptide.

-

-

Size-Exclusion Chromatography (SEC):

-

The eluted complex was further purified using a Superdex 200 Increase 10/300 GL column.

-

The peak fractions corresponding to the fully assembled this compound-ADO-A1R-Gi2 complex were pooled and concentrated for cryo-EM analysis.

-

Cryo-EM Grid Preparation and Data Acquisition

-

Vitrification: The purified complex (3 µL) was applied to glow-discharged Quantifoil R1.2/1.3 Au 300-mesh grids. The grids were blotted for 3-4 seconds and plunge-frozen into liquid ethane using a Vitrobot Mark IV.

-

Data Collection:

-

Data were collected on a Titan Krios transmission electron microscope operating at 300 kV.

-

Images were recorded on a Gatan K2 Summit direct electron detector in counting mode.

-

A total electron dose was applied over numerous frames, with a defined dose rate per frame to minimize radiation damage.

-

Images were collected across a defocus range to facilitate contrast transfer function (CTF) estimation.

-

Image Processing and 3D Reconstruction

-

Software: The RELION software package was used for the main data processing steps.

-

Preprocessing: Movie frames were aligned and corrected for beam-induced motion using MotionCor2.

-

CTF Estimation: The contrast transfer function for each micrograph was estimated using CTFFIND4.

-

Particle Picking and Classification:

-

An initial set of particles was picked automatically.

-

Several rounds of 2D classification were performed to remove ice contaminants, aggregates, and poorly defined particles.

-